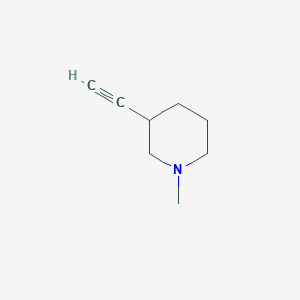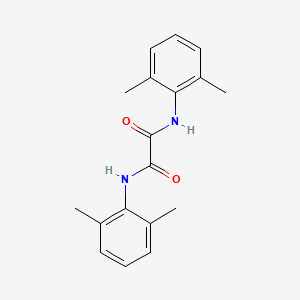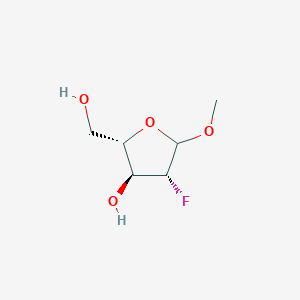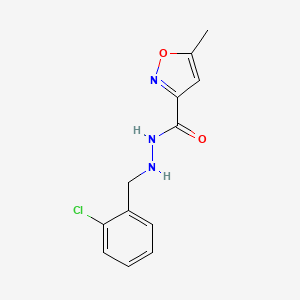![molecular formula C11H16N2O B3058791 N-[3-(aminomethyl)phenyl]butanamide CAS No. 918810-69-2](/img/structure/B3058791.png)
N-[3-(aminomethyl)phenyl]butanamide
Übersicht
Beschreibung
“N-[3-(aminomethyl)phenyl]butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of “N-[3-(aminomethyl)phenyl]butanamide” is represented by the formula C11H16N2O . This indicates that the compound contains 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“N-[3-(aminomethyl)phenyl]butanamide” has a molecular weight of 192.26 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Tyrosinase and Melanin Inhibition
A study synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides to evaluate their inhibitory potential against mushroom tyrosinase, a key enzyme in melanin production. These compounds, particularly one identified as 5b, showed significant inhibitory activity both in vitro and in vivo, reducing pigmentation in zebrafish. This research highlights the potential of these compounds for developing depigmentation drugs with minimal side effects H. Raza et al., 2019.
Dipeptidyl Peptidase IV Inhibition
Nitta et al. (2012) explored novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism. Their work led to the identification of potent DPP-4 inhibitors that effectively reduced blood glucose levels in an oral glucose tolerance test, indicating their utility in managing type 2 diabetes Aiko Nitta et al., 2012.
Chiral Synthesis
Wang and Tang (2009) focused on the efficient chiral synthesis of an enantiomer of N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity, a β-receptor antagonist, showcasing the importance of precise molecular engineering in developing therapeutics with targeted biological activities Naixing Wang & Xinliang Tang, 2009.
Heterocyclic Compound Synthesis
Fadda et al. (2015) reviewed the synthesis and applications of 3-oxo-N-(pyridin-2-yl)butanamide compounds, highlighting their role as precursors for developing heterocyclic compounds with potential therapeutic applications. This work underlines the synthetic versatility and importance of these compounds in medicinal chemistry A. Fadda et al., 2015.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(aminomethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(14)13-10-6-3-5-9(7-10)8-12/h3,5-7H,2,4,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKRIBSFDHCCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602692 | |
| Record name | N-[3-(Aminomethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918810-69-2 | |
| Record name | N-[3-(Aminomethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



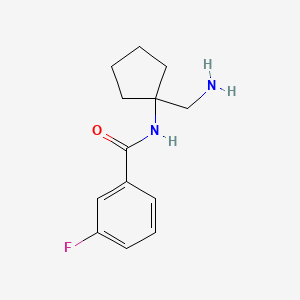
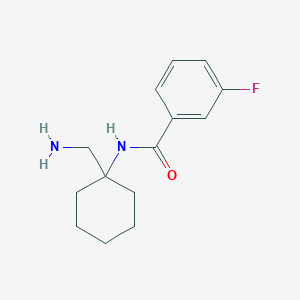

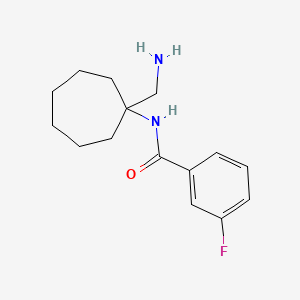
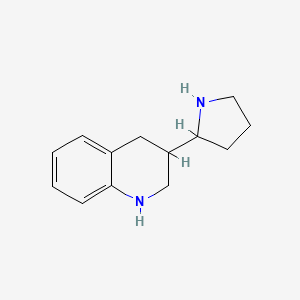
![2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine](/img/structure/B3058716.png)

